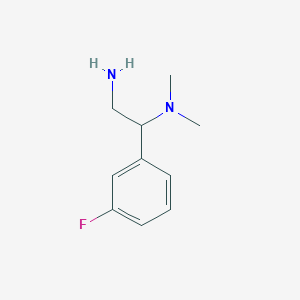

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, also known as 3-Fluoro-N,N-dimethyl-phenylethylamine or 3-Fluoro-N,N-dimethylphenethylamine, is an organic compound belonging to the class of amines. It is a colorless, volatile, and water-soluble liquid with a strong odor. It is a derivative of phenethylamine and has been widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.

Wissenschaftliche Forschungsanwendungen

Metal Ion Recognition and Sensing

Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, including compounds related to 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, have been developed for metal ion recognition. These compounds exhibit spectral diversity when interacting with various metal cations, such as zinc and cadmium, offering potential applications in metal sensing and recognition in both organic and semi-aqueous solutions (Hong, Lin, Hsieh, & Chang, 2012).

Catalysis

A study on N1,N1,N2,N2-tetramethylethane-1,2-diamine, a related compound, demonstrated its use in the synthesis of new acidic ionic liquids, which exhibited significant catalytic activity in various multicomponent reactions. This suggests potential applications in the field of catalysis (Zare, Sharif, Arghoon, Ghasemi, Dehghani, Ahmad-Zadeh, & Zarei, 2017).

Nitric Oxide Sensors

Copper(II) complexes synthesized with N-donor ligands, including derivatives of N1,N1-dimethylethane-1,2-diamine, have been used to develop nitric oxide sensors. These complexes exhibit a reduction of Cu(II) to Cu(I) upon reaction with NO, indicating their potential as NO sensors (Kumar, Kalita, & Mondal, 2013).

Polymer Synthesis

Research on fluorinated aromatic diamine monomers, closely related to the compound , has led to the synthesis of new fluorine-containing polyimides. These polyimides, characterized by good solubility in polar organic solvents and excellent thermal stability, could be used in the manufacture of high-performance materials (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Fluorescence Switching

A study on diamine derivatives, including those similar to 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, showed that these compounds can act as molecular switches for fluorescence characteristics. They exhibit significant changes in fluorescence intensity in the presence of specific metal cations and anions, suggesting applications in sensing and signaling technologies (Bren, Tolpygin, Revinskii, Tikhomirova, & Dubonosov, 2018).

Chemical Synthesis

Derivatives of 1,2-diamines, including 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, have been used in the synthesis of various organic compounds. For example, their use in the preparation of specific fluorophore derivatives indicates their utility in chemical synthesis and organic chemistry research (Zissimou & Koutentis, 2017).

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBOOJQLAVTZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)

![N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1350657.png)

![2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1350659.png)

![Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate](/img/structure/B1350666.png)